2,2,3,3,4,4,4-Heptafluorobutanethioamide
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Overview
Description
2,2,3,3,4,4,4-Heptafluorobutanethioamide is a fluorinated organic compound with the molecular formula C4H2F7NS It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,4-Heptafluorobutanethioamide typically involves the reaction of heptafluorobutyryl chloride with ammonia or an amine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures before being released for commercial use .
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3,4,4,4-Heptafluorobutanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
2,2,3,3,4,4,4-Heptafluorobutanethioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: It is used in the production of specialty polymers and coatings due to its chemical resistance and low surface energy
Mechanism of Action
The mechanism by which 2,2,3,3,4,4,4-Heptafluorobutanethioamide exerts its effects involves interactions with various molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with hydrophobic regions of proteins and enzymes. This can lead to changes in protein conformation and activity, affecting biological pathways .
Comparison with Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutylamine: Similar in structure but contains an amine group instead of a thioamide group.
2,2,3,3,4,4,4-Heptafluorobutyl Methacrylate: Contains a methacrylate group, used in polymer synthesis.
2,2,3,3,4,4,4-Hexafluorobutyl Methacrylate: Similar but with one less fluorine atom, used in similar applications.
Uniqueness: 2,2,3,3,4,4,4-Heptafluorobutanethioamide is unique due to its thioamide group, which imparts distinct reactivity compared to its analogs. This makes it valuable in specific synthetic and research applications where thioamide functionality is required .
Properties
CAS No. |
375-20-2 |
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Molecular Formula |
C4H2F7NS |
Molecular Weight |
229.12 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutanethioamide |
InChI |
InChI=1S/C4H2F7NS/c5-2(6,1(12)13)3(7,8)4(9,10)11/h(H2,12,13) |
InChI Key |
XCHUDVPHMNHSBK-UHFFFAOYSA-N |
Canonical SMILES |
C(=S)(C(C(C(F)(F)F)(F)F)(F)F)N |
Origin of Product |
United States |
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